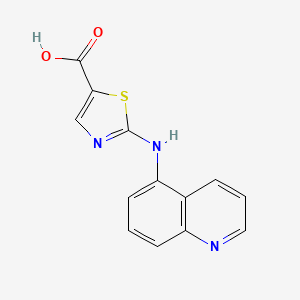

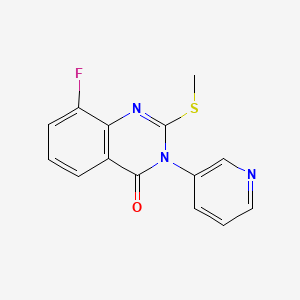

1-(4-(tert-butyl)phenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group could be introduced via a Friedel-Crafts alkylation, the phenyl group could be introduced via a palladium-catalyzed cross-coupling reaction, and the tetrazolyl group could be introduced via a [2+3] cycloaddition .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the phenyl group might undergo electrophilic aromatic substitution, the tert-butyl group might undergo free radical halogenation, and the tetrazolyl group might undergo nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar urea group could make the compound more soluble in polar solvents, while the presence of the nonpolar tert-butyl and phenyl groups could make it more soluble in nonpolar solvents .Aplicaciones Científicas De Investigación

Green Chemistry and Safer Synthesis Methods

Ureas are traditionally synthesized using hazardous reagents. Recent approaches focus on substituting these with safer alternatives to minimize environmental impact. For instance, methods utilizing phosgene substitutes and catalytic processes involving CO and CO2 have been developed to produce urea derivatives more safely and efficiently, reducing chemical waste and improving energy usage (Bigi, Maggi, & Sartori, 2000).

Molecular Devices and Material Science

Urea derivatives have been explored for their ability to form hydrogels and complex with other molecules, offering potential applications in creating tunable physical properties of materials. The study on anion tuning of hydrogel morphology and rheology underscores the potential for developing materials with customized properties (Lloyd & Steed, 2011). Another research demonstrated the use of urea derivatives in the self-assembly of molecular devices, showing how these compounds can be integral to the development of nanotechnology and advanced material science (Lock et al., 2004).

Pharmacological Applications

Although excluding drug usage and dosage, it's worth noting the exploration of urea derivatives for their pharmacological potential. Studies have shown their efficacy as anticancer agents, highlighting the synthesis and in vitro evaluation of certain urea derivatives against human adenocarcinoma cells, demonstrating comparable or superior activity to established treatments (Lacroix, Gaudreault, Pagé, & Joly, 1988).

Anion Receptors and Chemical Sensing

Urea derivatives have been identified as effective neutral receptors for anion complexation, offering potential applications in chemical sensing and separation technologies. Studies on bidentate urea derivatives of p-tert-butyldihomooxacalix[4]arene and their anion binding properties emphasize the role of these compounds in developing new sensors and separation methods based on anion recognition (Marcos et al., 2014).

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c1-19(2,3)14-9-11-15(12-10-14)21-18(26)20-13-17-22-23-24-25(17)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,20,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOOKBSZMIOPNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(4-chlorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2476305.png)

![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2476310.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate](/img/structure/B2476316.png)

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(4-nitrobenzyl)oxime](/img/structure/B2476319.png)

![ethyl 2-(2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2476320.png)

![1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2476322.png)

![N-benzyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2476323.png)

![Spiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2476324.png)

![9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2476325.png)